molecular formula C9H9ClF2O B13556483 2-Difluoromethoxy-3-methylbenzyl chloride

2-Difluoromethoxy-3-methylbenzyl chloride

Cat. No.: B13556483
M. Wt: 206.61 g/mol
InChI Key: YDIYZPNDDVDVRW-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-3-methylbenzyl chloride is an organic compound with the molecular formula C9H9ClF2O. It is a derivative of benzyl chloride, where the benzene ring is substituted with a difluoromethoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethoxy-3-methylbenzyl chloride typically involves the chlorination of 2-Difluoromethoxy-3-methylbenzyl alcohol. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

C9H9F2O+SOCl2C9H9ClF2O+SO2+HCl\text{C9H9F2O} + \text{SOCl2} \rightarrow \text{C9H9ClF2O} + \text{SO2} + \text{HCl} C9H9F2O+SOCl2→C9H9ClF2O+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-3-methylbenzyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-Difluoromethoxy-3-methylbenzyl alcohol, 2-Difluoromethoxy-3-methylbenzonitrile, and 2-Difluoromethoxy-3-methylbenzylamine.

    Oxidation: Products include 2-Difluoromethoxy-3-methylbenzoic acid and 2-Difluoromethoxy-3-methylbenzaldehyde.

    Reduction: The major product is 2-Difluoromethoxy-3-methylbenzyl alcohol.

Scientific Research Applications

2-Difluoromethoxy-3-methylbenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-methylbenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the difluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Difluoromethoxy-4-fluoro-3-methylbenzoyl chloride
  • 3-Difluoromethoxybenzenesulfonyl chloride
  • Difluoromethyl 2,2,2-trifluoroethyl ether

Uniqueness

2-Difluoromethoxy-3-methylbenzyl chloride is unique due to the presence of both the difluoromethoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9ClF2O

Molecular Weight

206.61 g/mol

IUPAC Name

1-(chloromethyl)-2-(difluoromethoxy)-3-methylbenzene

InChI

InChI=1S/C9H9ClF2O/c1-6-3-2-4-7(5-10)8(6)13-9(11)12/h2-4,9H,5H2,1H3

InChI Key

YDIYZPNDDVDVRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCl)OC(F)F

Origin of Product

United States

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